molecular formula C9H6BrClN2O B15236510 8-Bromo-4-chloro-7-methoxyquinazoline

8-Bromo-4-chloro-7-methoxyquinazoline

Cat. No.: B15236510
M. Wt: 273.51 g/mol
InChI Key: TUNZNPJGHLQYGW-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-7-methoxyquinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinazoline core, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-7-methoxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 8-Bromo-4-chloro-7-methoxyquinazoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for this compound in various applications, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-7-methoxyquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex quinazoline-based compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-4-chloro-7-methoxyquinazoline include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the unique combination of bromine, chlorine, and methoxy groups on the quinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

8-bromo-4-chloro-7-methoxyquinazoline

InChI

InChI=1S/C9H6BrClN2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3

InChI Key

TUNZNPJGHLQYGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br

Origin of Product

United States

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